Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone
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Overview
Description
Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and chromanone moieties within the same molecule provides a versatile scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been evaluated towards a panel of protein kinases .
Mode of Action
It’s known that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones . This compound is synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Biochemical Pathways
It’s known that similar compounds affect the protein kinase pathways .
Result of Action
Similar compounds have shown protein kinase inhibitory potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions One common method includes the initial formation of the spirocyclic core through a cyclization reactionThe reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)ketone, while reduction could produce pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanol.
Scientific Research Applications
Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the spirocyclic structure and exhibit similar biological activities.
Chroman-4-one derivatives: These compounds have a chromanone core and are known for their diverse pharmacological properties.
Uniqueness
Pyridin-2-yl(spiro[chroman-2,4’-piperidin]-1’-yl)methanone is unique due to the combination of pyridine and chromanone moieties within a spirocyclic framework. This structural feature provides a distinct set of chemical and biological properties that are not commonly found in other compounds. Its versatility as a synthetic intermediate and potential therapeutic agent makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyridin-2-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-6-3-4-12-20-16)21-13-10-19(11-14-21)9-8-15-5-1-2-7-17(15)23-19/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAZSDDQAZNBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC=CC=N3)OC4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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